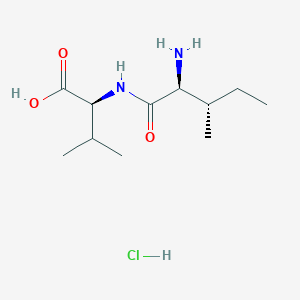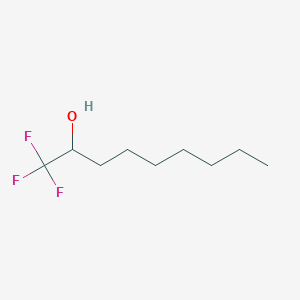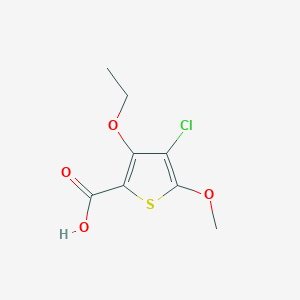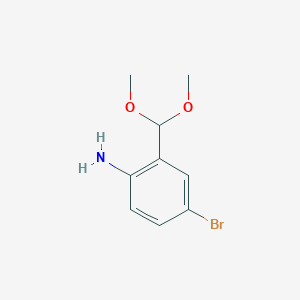
13(S)HODEEthanolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13(S)HODEEthanolamide typically involves the reaction of 13(S)-hydroxyoctadecadienoic acid with ethanolamine. This reaction can be carried out under mild conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond . The reaction conditions may include:
- Solvent: Organic solvents such as methanol or ether.
- Temperature: Room temperature to slightly elevated temperatures.
- Catalysts: Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
13(S)HODEEthanolamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 13-keto derivatives.
Reduction: Formation of saturated ethanolamides.
Substitution: Formation of various substituted ethanolamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
13(S)HODEEthanolamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
13(S)HODEEthanolamide exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ . This activation leads to the modulation of gene expression involved in lipid metabolism, inflammation, and cell proliferation. The compound also interacts with other signaling pathways, including the nuclear factor-kB (NF-kB) pathway, which plays a role in inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE): The parent compound of 13(S)HODEEthanolamide, known for its anti-inflammatory properties.
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE): Another hydroxy fatty acid with similar biological activities, including anti-cancer effects.
13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HPODE): A precursor in the biosynthesis of 13(S)-HODE, involved in oxidative stress responses.
Uniqueness
This compound is unique due to its amide linkage with ethanolamine, which enhances its stability and bioavailability compared to its parent compound, 13(S)-HODE. This modification also allows for more targeted interactions with cellular receptors and enzymes, making it a valuable compound for therapeutic research .
Propiedades
Fórmula molecular |
C20H37NO3 |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
(9Z,11E,13S)-13-hydroxy-N-(2-hydroxyethyl)octadeca-9,11-dienamide |
InChI |
InChI=1S/C20H37NO3/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21-17-18-22/h7,9,12,15,19,22-23H,2-6,8,10-11,13-14,16-18H2,1H3,(H,21,24)/b9-7-,15-12+/t19-/m0/s1 |
Clave InChI |
GBQSRUAXKWJYGA-RKMLUMNZSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)NCCO)O |
SMILES canónico |
CCCCCC(C=CC=CCCCCCCCC(=O)NCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)







![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)
